molecular formula C17H21ClFNO2 B6343275 N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride CAS No. 1185293-53-1

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B6343275
CAS No.: 1185293-53-1
M. Wt: 325.8 g/mol
InChI Key: NWZAFRMJYXYCIK-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride (CAS 355381-83-8) is a synthetic phenethylamine derivative with a molecular formula of C₁₇H₂₀FNO₂ and a molecular weight of 289.35 g/mol . Its structure features a 4-fluorophenyl ethylamine backbone substituted with a 3,4-dimethoxybenzyl group (Figure 1). Available commercially with a purity ≥95%, it is priced between €343.00–€693.00 per gram, depending on quantity .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2.ClH/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZAFRMJYXYCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Dichloromethane (DCM) or methanol facilitates homogeneous mixing of the amine and aldehyde.

  • Stoichiometry : A 1:1 molar ratio of amine to aldehyde minimizes side products, with 1.2 equivalents of NaBH3_3CN ensuring complete reduction.

  • Temperature : Reactions proceed efficiently at 20–50°C, avoiding exothermic side reactions.

Example Protocol :

  • Dissolve 2-(4-fluorophenyl)ethanamine (1.0 mmol) and 3,4-dimethoxybenzaldehyde (1.0 mmol) in DCM (10 mL).

  • Add NaBH3_3CN (1.2 mmol) and stir at 25°C for 12 hours.

  • Quench with 2 M HCl, extract with ethyl acetate, and purify via silica gel chromatography.

  • Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt.

Yield : 70–85% after salt formation, depending on aldehyde purity.

Catalytic Hydrogenation with Palladium-Based Catalysts

Palladium-catalyzed reductive alkylation under hydrogen atmosphere offers a scalable alternative. This method employs a silicon-nanowire-supported palladium catalyst (SiNS–Pd) to facilitate imine reduction.

Key Advantages

  • Chemoselectivity : The catalyst preferentially reduces imines without affecting aromatic rings or methoxy groups.

  • Throughput : Reactions complete within 18 hours under 0.1 MPa H2_2.

Procedure :

  • Combine 2-(4-fluorophenyl)ethanamine (1.0 mmol), 3,4-dimethoxybenzaldehyde (1.2 mmol), and SiNS–Pd (0.02 mol%) in ethanol (2 mL).

  • React at 90°C under H2_2 (balloon pressure) with vigorous stirring.

  • Filter the catalyst, concentrate the mixture, and isolate the product via crystallization.

Yield : 82–93% for analogous substrates, with >99% purity after recrystallization.

Alkylation of 2-(4-Fluorophenyl)Ethanamine

Direct alkylation using 3,4-dimethoxybenzyl halides provides a straightforward route, though competing over-alkylation necessitates careful stoichiometric control.

Optimization Parameters

  • Base Selection : Triethylamine (Et3_3N) or diisopropylethylamine (DIPEA) neutralizes HX byproducts.

  • Solvent : Polar aprotic solvents like acetonitrile enhance nucleophilicity of the amine.

Synthetic Steps :

  • React 2-(4-fluorophenyl)ethanamine (1.0 mmol) with 3,4-dimethoxybenzyl chloride (1.1 mmol) in acetonitrile (10 mL).

  • Add Et3_3N (1.5 mmol) and reflux at 80°C for 6 hours.

  • Extract with DCM, wash with brine, and purify via flash chromatography.

  • Salt formation via HCl gas bubbling in anhydrous ether.

Yield : 65–75%, with tertiary amine byproducts <5%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. This method adapts reductive amination protocols using NaBH3_3CN or catalytic hydrogenation.

Protocol :

  • Mix amine, aldehyde, and NaBH3_3CN (1.2 eq) in methanol.

  • Irradiate at 100°C for 15 minutes in a sealed microwave vial.

  • Purify via preparative HPLC and isolate the hydrochloride salt.

Yield : Comparable to conventional methods (75–80%) but with 10-fold faster kinetics.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Scalability
Reductive AminationNaBH3_3CN, DCM, 25°C70–8595–98Moderate
Catalytic HydrogenationSiNS–Pd, H2_2, 90°C82–93>99High
AlkylationBenzyl chloride, reflux65–7590–95Low
Microwave-AssistedMW, 100°C, 15 min75–8095–97High

Critical Considerations in Process Optimization

Solvent Selection

  • Polar Protic Solvents (MeOH, EtOH) : Enhance imine formation but may protonate amines, slowing reaction rates.

  • Polar Aprotic Solvents (DMF, Acetonitrile) : Improve alkylation efficiency but require rigorous drying.

Temperature Effects

Elevated temperatures (>50°C) in reductive amination risk side reactions, such as aldol condensation of the aldehyde. Catalytic hydrogenation tolerates higher temperatures (up to 120°C) without degradation.

Salt Formation

Treating the free base with HCl gas in anhydrous ether yields a crystalline hydrochloride salt with high hygroscopic stability. Alternative methods, such as using concentrated HCl in isopropanol, may introduce impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Moieties
Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Pharmacological Notes
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HCl 355381-83-8 C₁₇H₂₀FNO₂ 4-fluorophenyl + 3,4-dimethoxybenzyl 289.35 Potential CNS activity due to phenethylamine core
4-Fluorophenethylamine HCl 459-19-8 C₈H₁₁ClFN 4-fluorophenyl + ethylamine (no benzyl group) 173.63 Simpler structure; used in neurochemical studies
Flunitazene - C₁₉H₂₀FN₅O₂ 4-fluorophenyl + benzimidazole + nitro group 377.39 Opioid receptor interaction (benzimidazole core)
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine HCl 774555-32-7 C₁₃H₁₆ClFN₂ 4-fluorobenzyl + pyrrole substituent 270.73 Pyrrole group may enhance π-π stacking

Key Observations :

  • The 3,4-dimethoxybenzyl group in the target compound increases steric bulk and lipophilicity compared to simpler analogues like 4-fluorophenethylamine HCl. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Flunitazene and other benzimidazole derivatives (e.g., Butonitazene ) exhibit opioid-like activity, suggesting that fluorophenyl moieties can be leveraged in diverse receptor targets.
Substituent Effects on Bioactivity
  • Methoxy vs. Hydroxy Groups : Compared to dopamine HCl (CAS 62-31-7), which has hydroxyl groups on the phenyl ring, the methoxy substituents in the target compound reduce hydrogen-bonding capacity. This may decrease polar interactions with receptors like dopamine D2 but improve metabolic stability .
  • Fluorine vs.
Physicochemical and Commercial Comparison
Property N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HCl 4-Fluorophenethylamine HCl Dopamine HCl
Molecular Weight 289.35 173.63 189.64
logP (Predicted) ~2.8 (moderate lipophilicity) ~1.2 ~0.5 (hydrophilic)
Price (per gram) €343.00–€693.00 ~€50.00 (estimated) ~€20.00 (bulk)
Applications Research chemical (potential CNS studies) Neurochemical probes Neurotransmitter replacement therapy

Key Insights :

  • Commercial pricing reflects synthetic complexity: the dimethoxybenzyl group requires multi-step synthesis, increasing cost compared to simpler fluorophenethylamines .
Research Findings and Functional Implications
  • Herbicide Potential: Structural analogues like N-(4-fluorophenyl)glycine and 2-(2-chlorophenoxy)ethanamine () have been screened for herbicide activity via cellulose synthase (CESA) inhibition. The target compound’s dimethoxy group may similarly disrupt plant cellulose biosynthesis, though this remains untested .
  • Receptor Binding : Fluorophenyl groups are common in G protein-coupled receptor (GPCR) ligands (e.g., serotonin and adrenergic receptors). The dimethoxybenzyl substitution could confer selectivity for specific GPCR subtypes, akin to para-chloroisobutyryl fentanyl () .

Biological Activity

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride is a synthetic organic compound with the molecular formula C17H20ClFNO2 and a molecular weight of approximately 321.8 g/mol. This compound exhibits significant biological activity, particularly in pharmacological contexts, where it shows potential interactions with neurotransmitter systems. Its structural characteristics suggest possible applications in treating neurological disorders, although comprehensive pharmacological profiling is still required to fully understand its effects.

Chemical Structure and Properties

The compound features a dimethoxybenzyl group linked to a fluorophenyl ethanamine backbone, which contributes to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including the formation of intermediates such as 3,4-dimethoxybenzyl alcohol and 4-fluorobenzyl chloride, ultimately yielding the hydrochloride salt form through reaction with hydrochloric acid .

Biological Activity Overview

Preliminary studies indicate that this compound may modulate receptor activity related to neurotransmission. The compound's structural similarity to other psychoactive substances suggests it could influence serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions .

The exact mechanism of action remains under investigation; however, it is known to interact with specific molecular targets and pathways. Research indicates that it may bind to certain receptors, thereby modulating their activity and leading to various biological effects .

Pharmacological Studies

  • Neurotransmitter Interaction : Studies suggest that the compound may interact with serotonin and dopamine receptors, indicating potential use in treating mood disorders .
  • Receptor Modulation : Further research is necessary to elucidate its binding affinities and mechanisms of action on specific receptors involved in neurotransmission .

Case Studies

  • Neurological Disorders : In experimental models, compounds structurally related to this compound have shown promise in alleviating symptoms associated with depression and anxiety by modulating serotonergic pathways.
  • Cognitive Function : Initial findings indicate potential cognitive-enhancing effects, warranting further investigation into its efficacy for conditions like ADHD or cognitive decline related to aging.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insight into its unique properties.

Compound NameStructural SimilarityBiological ActivityPotential Applications
Compound ASimilar benzyl groupModerate serotonin reuptake inhibitionAntidepressant
Compound BFluorophenyl groupDopamine receptor modulationAntipsychotic
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HClDimethoxybenzyl + fluorophenylPotential serotonin/dopamine interactionNeurological disorders

Q & A

Q. What are the recommended methods for synthesizing N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride with high purity?

Synthesis typically involves reacting 3,4-dimethoxybenzyl derivatives with 2-(4-fluorophenyl)ethylamine precursors under controlled conditions. Key steps include:

  • Alkylation : Using 3,4-dimethoxybenzyl chloride or bromide with ethylamine derivatives in polar aprotic solvents (e.g., DMF) .
  • Salt Formation : Treating the free base with HCl gas or concentrated hydrochloric acid to form the hydrochloride salt, enhancing solubility .
  • Purification : Recrystallization from ethanol or methanol, followed by HPLC analysis (≥95% purity) . Critical parameters: Temperature control (0–5°C during salt formation), inert atmosphere (N₂/Ar) to prevent oxidation, and solvent choice to minimize by-products .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic fluorophenyl signals at δ 6.8–7.2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect residual solvents .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (m/z 289.35 for [M+H]⁺) .
  • X-ray Crystallography : Resolves bond angles and crystal packing, though challenges include crystal defect formation due to hydrophilic-hydrophobic balance .

Q. What are the solubility characteristics of this hydrochloride salt, and how do they impact experimental design?

The hydrochloride salt increases water solubility (>50 mg/mL), enabling aqueous buffer use in biological assays. In organic solvents:

  • High solubility in DMSO (>100 mg/mL), methanol, and ethanol.
  • Limited solubility in apolar solvents (e.g., hexane). Design implications: Use polar solvents for in vitro studies and DMSO stock solutions for dose-response assays .

Q. How does the hydrochloride salt form enhance applicability in pharmacological research compared to the free base?

The salt form improves:

  • Bioavailability : Enhanced dissolution in physiological media.
  • Stability : Reduced hygroscopicity vs. free base, facilitating long-term storage.
  • Dosage Precision : Consistent solubility enables accurate in vivo dosing .

Advanced Research Questions

Q. How do the electronic effects of methoxy and fluorophenyl substituents influence reactivity in nucleophilic reactions?

  • Methoxy Groups : Electron-donating via resonance, activating the benzyl ring for electrophilic substitution (e.g., nitration at the para position) .
  • Fluorophenyl Group : Electron-withdrawing inductive effect deactivates the phenyl ring, directing nucleophilic attacks to the meta position. Example: In Suzuki couplings, the fluorophenyl moiety requires Pd-based catalysts with strong π-accepting ligands (e.g., SPhos) for efficient cross-coupling .

Q. What experimental strategies can investigate the compound’s binding affinity to neurotransmitter receptors?

  • Radioligand Displacement Assays : Compete with ³H-labeled serotonin or dopamine receptor ligands in HEK293 cells expressing human receptors .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₂A or DAT receptors, focusing on hydrogen bonding with methoxy/fluorophenyl groups .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) using immobilized receptor proteins .

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?

  • Comparative SAR Studies : Test analogs (e.g., N-(4-chlorobenzyl) or N-methyl derivatives) under identical assay conditions to isolate substituent effects .
  • Meta-Analysis : Adjust for variables like cell line heterogeneity (e.g., CHO vs. HEK293), incubation time, and buffer pH .
  • Controlled Crystallography : Resolve stereochemical ambiguities in active conformers .

Q. What are critical considerations for optimizing reaction conditions in synthesizing N-substituted ethanamine derivatives?

  • Catalyst Selection : Use Et₃N or DMAP to accelerate benzylation while minimizing N-oxide by-products .
  • Solvent Optimization : Dichloromethane or THF balances reactivity and solubility; avoid DMF in reductive amination to prevent formamide impurities .
  • Temperature Gradients : Stepwise heating (25°C → 60°C) during imine formation improves yield .

Q. What computational methods predict metabolic pathways in preclinical studies?

  • In Silico Metabolism : Use StarDrop or MetaDrug to identify CYP450-mediated oxidation sites (e.g., O-demethylation of methoxy groups) .
  • MD Simulations : Simulate liver microsome interactions to predict clearance rates and toxic metabolites .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

  • Crystal Defects : Hydrophilic HCl salt vs. hydrophobic aromatic rings complicates lattice packing. Solution: Co-crystallize with crown ethers to stabilize the structure .
  • Polymorphism : Screen multiple solvents (e.g., acetonitrile/water mixtures) to isolate stable polymorphs .

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